molecular formula C22H17ClN6O B1139448 Duvelisib R enantiomer

Duvelisib R enantiomer

Cat. No.: B1139448
M. Wt: 416.9 g/mol
InChI Key: SJVQHLPISAIATJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IPI-145 R enantiomer, also known as Duvelisib R enantiomer, is a chemical compound that acts as a phosphoinositide 3-kinase inhibitor. It is the less active enantiomer of Duvelisib, which is used in the treatment of hematologic malignancies. The compound is known for its ability to inhibit specific isoforms of phosphoinositide 3-kinase, particularly delta and gamma, which play crucial roles in cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IPI-145 R enantiomer involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:

Industrial Production Methods: Industrial production of IPI-145 R enantiomer follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: IPI-145 R enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products:

Scientific Research Applications

IPI-145 R enantiomer has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase isoforms.

    Biology: Employed in research to understand cellular signaling pathways and their roles in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating hematologic malignancies and other diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

IPI-145 R enantiomer exerts its effects by inhibiting the activity of phosphoinositide 3-kinase delta and gamma isoforms. These isoforms are involved in cellular signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these enzymes, IPI-145 R enantiomer disrupts these pathways, leading to reduced cell proliferation and increased cell death in malignant cells .

Comparison with Similar Compounds

IPI-145 R enantiomer is compared with other similar compounds, such as:

Uniqueness: IPI-145 R enantiomer is unique due to its specific inhibition of phosphoinositide 3-kinase delta and gamma isoforms, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVQHLPISAIATJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duvelisib R enantiomer
Reactant of Route 2
Reactant of Route 2
Duvelisib R enantiomer
Reactant of Route 3
Reactant of Route 3
Duvelisib R enantiomer
Reactant of Route 4
Reactant of Route 4
Duvelisib R enantiomer
Reactant of Route 5
Reactant of Route 5
Duvelisib R enantiomer
Reactant of Route 6
Reactant of Route 6
Duvelisib R enantiomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.